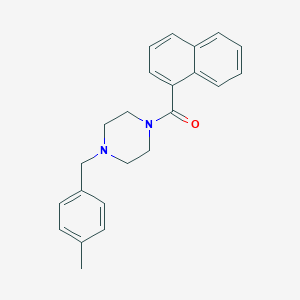
1-Cyclopentyl-4-(phenylacetyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-4-(phenylacetyl)piperazine, also known as CPP, is a synthetic compound that belongs to the class of piperazine derivatives. CPP is a popular research chemical that has been extensively studied in the field of neuroscience due to its ability to interact with various receptors in the brain. The compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for scientific research.
Mécanisme D'action
The exact mechanism of action of 1-Cyclopentyl-4-(phenylacetyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and a dopamine D2 receptor antagonist. The compound has also been shown to interact with the sigma-1 receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-Cyclopentyl-4-(phenylacetyl)piperazine has been found to have a wide range of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. The compound has also been shown to improve cognitive function and memory in animal studies. 1-Cyclopentyl-4-(phenylacetyl)piperazine has been found to increase the release of serotonin and dopamine in the brain, which may contribute to its psychoactive effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-Cyclopentyl-4-(phenylacetyl)piperazine is a valuable tool for scientific research due to its ability to interact with various receptors in the brain. The compound has been extensively studied in animal models and has been found to have a wide range of biochemical and physiological effects. However, there are also limitations to using 1-Cyclopentyl-4-(phenylacetyl)piperazine in lab experiments, including the potential for toxicity and the need for specialized equipment and expertise to synthesize the compound.
Orientations Futures
There are many potential future directions for research on 1-Cyclopentyl-4-(phenylacetyl)piperazine, including the development of new synthetic methods for the compound, the study of its effects on different receptors in the brain, and the investigation of its potential therapeutic applications. 1-Cyclopentyl-4-(phenylacetyl)piperazine may also be used as a tool for the development of new drugs that target the serotonin and dopamine systems in the brain. Further research is needed to fully understand the mechanism of action of 1-Cyclopentyl-4-(phenylacetyl)piperazine and its potential applications in the field of neuroscience.
Méthodes De Synthèse
1-Cyclopentyl-4-(phenylacetyl)piperazine can be synthesized using a variety of methods, including the reaction of cyclopentylmagnesium bromide with N-benzyl-4-(phenylacetyl)piperazine. Another method involves the reaction of cyclopentylamine with 4-(phenylacetyl)piperazine in the presence of a catalyst. The synthesis of 1-Cyclopentyl-4-(phenylacetyl)piperazine requires specialized equipment and expertise due to the compound's complex structure.
Applications De Recherche Scientifique
1-Cyclopentyl-4-(phenylacetyl)piperazine has been extensively studied in the field of neuroscience due to its ability to interact with various receptors in the brain. The compound has been found to have a high affinity for the serotonin 5-HT1A receptor, as well as the dopamine D2 receptor. 1-Cyclopentyl-4-(phenylacetyl)piperazine has also been shown to interact with the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation.
Propriétés
Nom du produit |
1-Cyclopentyl-4-(phenylacetyl)piperazine |
|---|---|
Formule moléculaire |
C17H24N2O |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1-(4-cyclopentylpiperazin-1-yl)-2-phenylethanone |
InChI |
InChI=1S/C17H24N2O/c20-17(14-15-6-2-1-3-7-15)19-12-10-18(11-13-19)16-8-4-5-9-16/h1-3,6-7,16H,4-5,8-14H2 |
Clé InChI |
AGVZGHDKEWUKPG-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
SMILES canonique |
C1CCC(C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(4-Phenylcyclohexyl)piperidin-4-yl]morpholine](/img/structure/B249021.png)

![2-{4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249023.png)
![1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249028.png)
![2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B249029.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane](/img/structure/B249030.png)
![1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B249031.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249032.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249033.png)
![1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249034.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249037.png)

![N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B249043.png)
